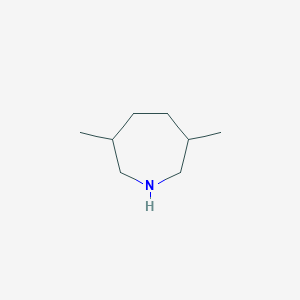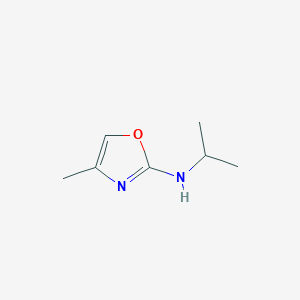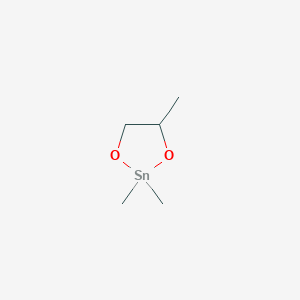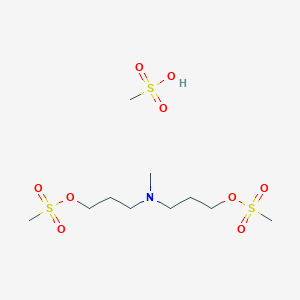
(Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate typically involves multi-step organic reactions. One common method includes the reaction of methylamine with propane-1,3-diol, followed by the introduction of methanesulfonate groups through sulfonation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate groups into sulfides or thiols.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate groups with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or nucleophiles, such as sodium hydroxide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: Investigated for its potential as a cross-linking agent in protein and nucleic acid studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate groups can form strong ionic bonds with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. This compound can also participate in redox reactions, altering the oxidative state of its targets and affecting their activity.
類似化合物との比較
Tosylates: Similar to methanesulfonates but with a toluene sulfonate group.
Mesylates: Contain a methanesulfonate group, similar in reactivity but with different substituents.
Sulfonates: A broader class of compounds with varying alkyl or aryl groups attached to the sulfonate moiety.
Uniqueness: (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. Its ability to undergo multiple types of chemical reactions and form stable complexes with various molecules makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
53340-78-6 |
|---|---|
分子式 |
C10H25NO9S3 |
分子量 |
399.5 g/mol |
IUPAC名 |
methanesulfonic acid;3-[methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate |
InChI |
InChI=1S/C9H21NO6S2.CH4O3S/c1-10(6-4-8-15-17(2,11)12)7-5-9-16-18(3,13)14;1-5(2,3)4/h4-9H2,1-3H3;1H3,(H,2,3,4) |
InChIキー |
BTALCYDDUVBFEY-UHFFFAOYSA-N |
正規SMILES |
CN(CCCOS(=O)(=O)C)CCCOS(=O)(=O)C.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


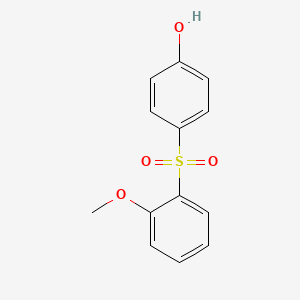
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
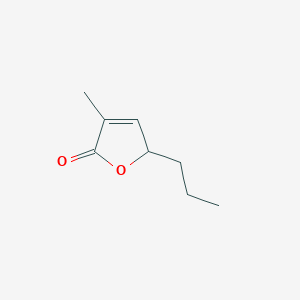


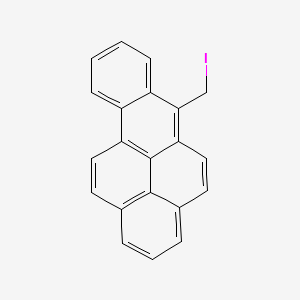
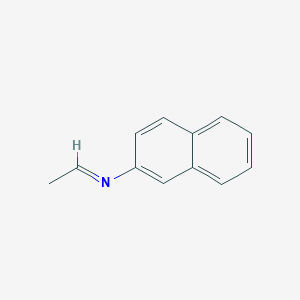

![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)
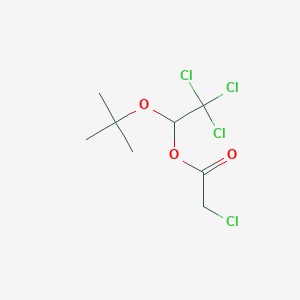
![Bis[(2-chlorophenyl)methyl]diselane](/img/structure/B14633586.png)
